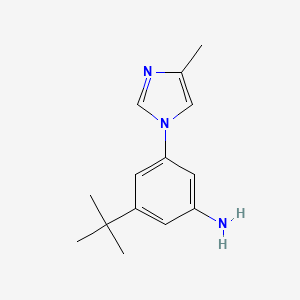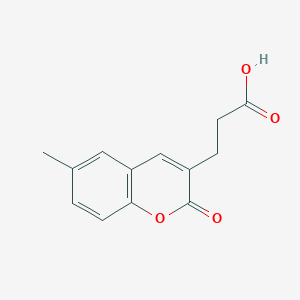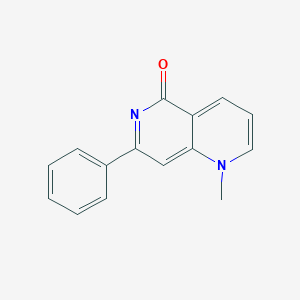
3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline is an organic compound that features both an aniline and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.
Substitution on the aniline ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling of the imidazole and aniline moieties: This step may involve a nucleophilic aromatic substitution reaction where the imidazole ring is introduced to the aniline derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone imines.
Reduction: Reduction reactions could reduce the imidazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but may include the use of catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted aniline and imidazole derivatives.
Applications De Recherche Scientifique
3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of dyes, polymers, or other materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Tert-butyl)-5-(1H-imidazol-1-YL)aniline
- 3-(Tert-butyl)-5-(4-methyl-1H-pyrazol-1-YL)aniline
- 3-(Tert-butyl)-5-(4-methyl-1H-triazol-1-YL)aniline
Uniqueness
The presence of both the tert-butyl group and the 4-methyl-1H-imidazole moiety in 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may confer unique steric and electronic properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
1290090-22-0 |
|---|---|
Formule moléculaire |
C14H19N3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
3-tert-butyl-5-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3 |
Clé InChI |
BSIMTXPLDUDBPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)








